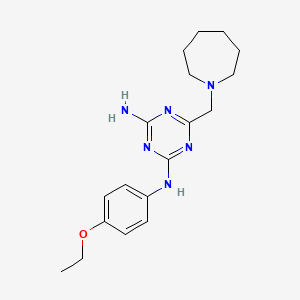![molecular formula C14H14F4N2O B5557155 4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol" is a chemical compound whose structural and chemical properties have been studied in various scientific contexts. This compound, like others in its class, is synthesized through specific chemical reactions and has unique molecular and physical characteristics.
Synthesis Analysis
The synthesis of similar diazepine derivatives has been explored through various methods. Shaabani et al. (2009) described a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature without using any catalyst or activation, indicating an efficient and alternative method for synthesizing benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepine derivatives is often characterized using various spectroscopic techniques. For instance, the structural characterization and crystal structures of diazepine derivatives were confirmed through elemental analysis, FT-IR, and NMR spectroscopy in a study by Ahumada et al. (2016) (Ahumada et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Studies
The regiospecific synthesis and structural analysis of compounds containing fluoro-substituents, similar in structure to the requested compound, have shown significant insights into their chemical behavior. A study conducted by Alonso et al. (2020) described the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some of which contain fluoro-substituents, demonstrating the structural properties through X-ray crystallography and NMR spectroscopy. This research provides a foundational understanding of the chemical and physical properties of similar compounds, highlighting the torsion introduced by seven-membered diazepin-2-one moieties and their conformational characteristics (Alonso et al., 2020).
Catalytic Applications
Chromium diamino-bis(phenolate) complexes have been researched for their catalytic properties, particularly in the context of the ring-opening copolymerization of cyclohexene oxide and carbon dioxide. Ambrose et al. (2020) synthesized and characterized chromium complexes that showed good activity towards creating completely alternating polycarbonates, demonstrating the utility of phenol-derived compounds in catalysis (Ambrose et al., 2020).
Fluorescent pH Probes
In the field of sensor technology, hydroxyaryl derivatives of BODIPY dyes, which share functional groups similar to the requested compound, have been utilized as fluorescent pH probes. These compounds exhibit significant changes in fluorescence in response to pH variations, making them valuable tools for biological and chemical sensing applications. Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, demonstrating their potential in pH sensing due to the dramatic shifts in emission with changes in acidity (Baruah et al., 2005).
Analytical Pyrolysis of Lignin
The behavior of β-5 substructures, similar to those in the requested compound, during the analytical pyrolysis of lignin has been studied to understand the pyrolytic origins of certain phenolic compounds. Research by Kuroda and Nakagawa-izumi (2006) on phenolic 2-arylcoumarans revealed the potential of guaiacyl and syringyl β-5 substructures as sources for specific phenolic compounds in the pyrolysis of lignins, offering insights into the thermal decomposition and transformation of lignin-derived materials (Kuroda & Nakagawa-izumi, 2006).
Propriétés
IUPAC Name |
4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O/c1-8-2-3-11(21)9(6-8)10-7-12(20-5-4-19-10)14(17,18)13(15)16/h2-3,6-7,13,20-21H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZYCTXVFQAFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)



![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)


![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)
